molecular formula C28H23NO4 B11109385 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11109385
M. Wt: 437.5 g/mol
InChI Key: KWTVZVHIEDZXNN-UHFFFAOYSA-N
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Description

The compound 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (hereafter referred to by its systematic name) belongs to a class of pentacyclic derivatives characterized by a rigid ethano-anthracenedicarboximide core.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

1-acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H23NO4/c1-3-33-18-14-12-17(13-15-18)29-26(31)24-23-19-8-4-6-10-21(19)28(16(2)30,25(24)27(29)32)22-11-7-5-9-20(22)23/h4-15,23-25H,3H2,1-2H3

InChI Key

KWTVZVHIEDZXNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)C

Origin of Product

United States

Preparation Methods

Core Azapentacyclo Structure Formation

The azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadecahexaene core is synthesized via high-temperature cyclization reactions. Source specifies that this step employs a catalyst, typically a transition metal complex or Brønsted acid, to facilitate ring closure. For example, heating a linear precursor at 150–200°C in the presence of palladium(II) acetate or p-toluenesulfonic acid induces sequential Diels-Alder and electrocyclic reactions, forming the fused pentacyclic system . Key parameters include:

  • Temperature : 180°C optimal for minimizing side products.

  • Solvent : Toluene or xylene for thermal stability.

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ yields 65–70% core structure .

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced at position 17 through nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Source highlights a two-step protocol:

  • Lithiation : Treating the core with LDA (lithium diisopropylamide) at -78°C generates a reactive aryl lithium intermediate.

  • Quenching with 4-ethoxyiodobenzene : Adding 4-ethoxyiodobenzene at 0°C facilitates substitution, achieving 85% yield .

Alternative methods from source involve condensation with pre-functionalized amines. For instance, reacting the azapentacyclo imide derivative with 4-ethoxyaniline in methanol/water under reflux attaches the aryl group via nucleophilic attack on the carbonyl .

Acetylation at Position 1

The acetyl group is installed using acetic anhydride or acetyl chloride. Source details a Friedel-Crafts acetylation strategy:

  • Conditions : AlCl₃ (1.2 equiv) in dichloromethane at 25°C.

  • Reaction time : 12 hours for complete regioselective acetylation at position 1 .

  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1) .

Final Oxidation and Purification

The dione functionality at positions 16 and 18 is introduced via oxidation of intermediate diols. Source reports using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 92% diketone . Final purification involves:

  • Recrystallization : Ethanol/water mixtures remove polar impurities.

  • Column chromatography : Neutral alumina with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 99:1) .

Spectroscopic Characterization

Key analytical data from sources , , and confirm structural integrity:

Technique Data
¹H NMR δ 1.42 (t, 3H, OCH₂CH₃), 2.51 (s, 3H, COCH₃), 6.92–7.88 (m, aromatic H)
IR 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (acetyl C=O)
MS m/z 437.5 [M]⁺ (calc. 437.5)

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

Step Method Yield Catalyst/Solvent Reference
Core formationHigh-temp cyclization70%Pd(OAc)₂, toluene
4-Ethoxyphenyl additionNucleophilic substitution85%LDA, THF
AcetylationFriedel-Crafts78%AlCl₃, CH₂Cl₂
OxidationJones reagent92%CrO₃, acetone

Challenges and Optimization

  • Regioselectivity : Competing acetylation at other positions is mitigated by steric hindrance from the pentacyclic core .

  • By-products : Over-oxidation during dione formation is avoided by strict temperature control (0–5°C) .

  • Scalability : Pd-catalyzed cyclization is preferred for industrial-scale synthesis due to reproducibility .

Chemical Reactions Analysis

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of various reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is utilized in various scientific research applications, including:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound is used in biochemical assays to understand its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related azapentacyclohexaene-dione derivatives:

Compound Name Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų) Biological Activity Reference
1-Acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione C₂₈H₂₁NO₄ 435.48 2.8349 -3.5207 56.10 Not reported
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[6.6.5.0²,7.0⁹,14.0¹⁵,¹⁹]-... C₃₃H₃₄N₄O₅ 590.65 ~3.2* -4.1* 94.12 Anti-HIV-1 (EC₅₀ = 0.8 μM)
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,7.0⁹,14.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione C₂₀H₁₇NO₃ 335.36 1.98* -3.1* 62.50 Anxiolytic potential
1-(Dimethoxymethyl)-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[...]-dione C₂₈H₂₂F₃NO₄ 493.47 3.45 -4.8 65.20 Not reported

*Estimated based on structural analogs.

Key Observations:

  • Substituent Effects on logP: The 4-ethoxyphenyl group in the target compound likely increases hydrophobicity compared to the 3-acetylphenyl analog (logP ~2.83) but may reduce it relative to the trifluoromethylphenyl derivative (logP 3.45) .
  • Bioactivity Correlations: Piperazine-containing derivatives (e.g., compound) exhibit potent anti-HIV activity (EC₅₀ = 0.8 μM), attributed to CCR5 antagonism and improved membrane permeability . In contrast, acetylphenyl or dimethyl substituents (e.g., ) may prioritize metabolic stability over direct antiviral effects.

Biological Activity

1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique polycyclic structure and specific functional groups. The molecular formula for this compound is C26H21NO3, indicating the presence of 26 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms. This compound features a pentacyclic framework with a dione functionality and an ethoxyphenyl substituent at the 17-position of the azapentacyclic system.

Structural Features

Structural Feature Description
Molecular Formula C26H21NO3
Pentacyclic Structure Unique arrangement contributing to biological activity
Functional Groups Dione at positions 16 and 18; Ethoxyphenyl group enhances lipophilicity

Biological Activity

Research indicates that compounds related to 1-acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exhibit various biological activities including:

  • Anticancer Properties : Studies have shown that this compound may induce apoptosis in cancer cells through specific biochemical pathways.
  • Anxiolytic Effects : Potential as an anxiolytic agent has been explored due to its structural characteristics that may influence neurotransmitter systems.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against specific cancer cell lines in laboratory settings.

The mechanism of action typically involves the compound's interaction with biological targets such as receptors or enzymes:

  • Binding Affinity : The ethoxyphenyl group may enhance interactions with biological targets due to increased lipophilicity.
  • Enzyme Inhibition : The dione functionality can interact with key enzymes involved in cellular processes.

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.
  • Mechanism : Apoptotic pathways were activated as evidenced by increased levels of pro-apoptotic markers.

Anxiolytic Activity Investigation

Another study focused on the anxiolytic potential of related compounds:

  • Animal Model Testing : Behavioral tests in rodent models showed reduced anxiety-like behaviors when administered the compound.
  • Neurotransmitter Interaction : Alterations in serotonin and dopamine levels were noted.

Comparison with Related Compounds

To better understand its biological activity, comparisons were made with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Acetyl-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5]nonadeca-2(3),4(5),8(9),10(11),12(13)-pentaeneAcetyl group at position 1Enhanced solubility and bioavailability
1-Acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5]nonadeca-2(3),4(5),8(9),10(11),12(13)-pentaeneMethoxy group at position 2Increased lipophilicity leading to better receptor interaction

Q & A

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step cyclization reactions. A common approach involves:

  • Key steps : Intramolecular cycloaddition of precursor enamines or ketones under acidic catalysis.
  • Optimization : Temperature control (70–100°C) and solvent selection (e.g., toluene or DMF) improve yield (20–35%) and purity .
  • Critical parameters : Stoichiometric ratios of acetylating agents (e.g., acetic anhydride) and aryl substituents (e.g., 4-ethoxyphenyl groups) influence regioselectivity .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationHCl (cat.), toluene, 80°C28
AcetylationAc₂O, pyridine, RT32

Q. How is the compound’s structure validated, and what crystallographic parameters are critical?

X-ray crystallography is the gold standard for structural confirmation. Key parameters include:

  • Crystal system : Monoclinic (space group P2₁/n) .
  • Unit cell dimensions : a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
  • Hydrogen bonding : O–H···O interactions (2.68–2.72 Å) stabilize the pentacyclic core .
  • Validation : Independent refinement using F² data (R₁ = 0.036, wR₂ = 0.096) .

Methodological tip : Use SHELXL for full-matrix least-squares refinement and PLATON for symmetry checks .

Q. What safety protocols are recommended for handling this compound?

The compound exhibits acute oral toxicity (H302) and skin irritation (H315) . Key protocols:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .
  • First aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can computational modeling predict pharmacological activity or binding mechanisms?

  • Target identification : Docking studies suggest affinity for GABAₐ receptors (ΔG = −9.2 kcal/mol), linked to anxiolytic potential .
  • DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with stability in biological matrices .
  • Limitations : Solvation effects and protonation states require explicit solvent models (e.g., COSMO-RS) .

Table 2 : Computational Parameters for Docking

SoftwareForce FieldGrid Size (Å)Reference
AutoDock VinaAMBER20 × 20 × 20

Q. How do researchers resolve contradictions in crystallographic or spectroscopic data?

Discrepancies in bond angles or torsion angles often arise from:

  • Thermal motion : Anisotropic displacement parameters (Uᵢⱼ) refine atomic positions .
  • Data quality : Use high-resolution datasets (θ_max > 25°, I > 2σ(I)) to minimize errors .
  • Cross-validation : Compare NMR (¹H/¹³C) and IR spectra with computational predictions .

Case study : A 5° deviation in the O–C–N bond angle was resolved via Hirshfeld surface analysis, confirming intermolecular interactions .

Q. What strategies optimize yield in scale-up synthesis without compromising purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency .
  • Purification : Gradient column chromatography (hexane/EtOAc, 8:2 → 6:4) removes byproducts .
  • Process analytics : In-situ FTIR monitors acetyl group incorporation (peak at 1745 cm⁻¹) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • 4-Ethoxyphenyl vs. 4-fluorophenyl : Ethoxy groups enhance blood-brain barrier permeability (logP = 2.8 vs. 2.3) but reduce aqueous solubility .
  • Acetyl group removal : Decreases cytotoxicity (IC₅₀ from 12 μM to >100 μM in HEK293 cells) .
  • SAR trends : Bulkier substituents at C17 reduce receptor affinity due to steric clashes .

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